molecular formula C11H13N3 B13673736 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine CAS No. 55463-68-8

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine

Cat. No.: B13673736
CAS No.: 55463-68-8
M. Wt: 187.24 g/mol
InChI Key: UMLKVDGXDHCEHR-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted indole derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
  • 5H-Pyrido[3,2-b]indole, 2-bromo-6,7,8,9-tetrahydro-
  • 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]indol-2-amine is unique due to its specific ring structure and the presence of an amine group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

55463-68-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine

InChI

InChI=1S/C11H13N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h5-6H,1-4H2,(H3,12,13,14)

InChI Key

UMLKVDGXDHCEHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)N=C(C=C3)N

Origin of Product

United States

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